N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide
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Overview
Description
The Hoveyda-Snapper Desymmetrization Catalyst is a chiral organocatalyst known for its ability to facilitate the enantioselective desymmetrization of meso-diols. This catalyst is particularly valued in asymmetric synthesis due to its high enantioselectivity and efficiency in producing chiral molecules, which are essential in the development of pharmaceuticals and other fine chemicals .
Preparation Methods
The synthesis of the Hoveyda-Snapper Desymmetrization Catalyst involves the combination of three key components: a Lewis base, a chiral amine, and an amino acid. The N-methylimidazole moiety acts as a Lewis base, while the chiral amine and amino acid provide the necessary chiral environment for the desymmetrization process . The preparation typically involves the following steps:
Formation of the Lewis Base: The N-methylimidazole is synthesized through standard organic synthesis techniques.
Chiral Amine and Amino Acid Synthesis: These components are synthesized separately, often through enantioselective synthesis methods.
Catalyst Assembly: The three components are combined under specific reaction conditions to form the final catalyst.
Industrial production methods for this catalyst are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
The Hoveyda-Snapper Desymmetrization Catalyst primarily facilitates the desymmetrization of meso-diols through silylation reactions. The types of reactions it undergoes include:
Sulfonylation: It also facilitates the enantioselective sulfonylation of meso-diols, producing chiral sulfonylated products.
Common reagents used in these reactions include silylating agents like hexamethyldisilazane (HMDS) and sulfonylating agents like sulfonyl chlorides. The major products formed are chiral mono-silylated or sulfonylated diols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
The Hoveyda-Snapper Desymmetrization Catalyst has a wide range of applications in scientific research:
Biology: The chiral molecules synthesized using this catalyst can be used as probes or inhibitors in biological studies.
Industry: In the chemical industry, this catalyst is used to produce high-value chiral intermediates for various applications.
Mechanism of Action
The mechanism by which the Hoveyda-Snapper Desymmetrization Catalyst operates involves the formation of a chiral environment around the substrate. The N-methylimidazole moiety acts as a Lewis base, coordinating with the substrate and activating it for nucleophilic attack. The chiral amine and amino acid components provide the necessary stereocontrol, ensuring that the reaction proceeds with high enantioselectivity .
Comparison with Similar Compounds
The Hoveyda-Snapper Desymmetrization Catalyst is unique in its combination of high enantioselectivity and efficiency. Similar compounds include:
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLPFRRAGRCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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